N-benzyl-4-chlorophthalazin-1-amine
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Overview
Description
N-benzyl-4-chlorophthalazin-1-amine: is a chemical compound with the molecular formula C15H12ClN3 It is a derivative of phthalazine, a bicyclic aromatic heterocycle, and features a benzyl group attached to the nitrogen atom at the 1-position and a chlorine atom at the 4-position of the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chlorophthalazin-1-amine typically involves the reaction of 4-chlorophthalazin-1-amine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 4-chlorophthalazin-1-amine reacts with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-chlorophthalazin-1-amine can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phthalazine derivatives.
Scientific Research Applications
Chemistry: N-benzyl-4-chlorophthalazin-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology: In biological research, this compound may be used to study the interactions of phthalazine derivatives with biological targets, potentially leading to the development of new bioactive molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-benzyl-4-chlorophthalazin-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
4-chlorophthalazin-1-amine: The parent compound without the benzyl group.
N-benzylphthalazin-1-amine: Similar structure but without the chlorine atom.
N-benzyl-4-bromophthalazin-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness: The combination of these groups can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H12ClN3 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
N-benzyl-4-chlorophthalazin-1-amine |
InChI |
InChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) |
InChI Key |
SPVAQTODVZCKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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